2-(tert-Butoxy)pyridine

Beschreibung

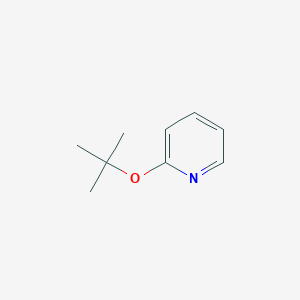

2-(tert-Butoxy)pyridine is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, where a tert-butoxy group is attached to the second carbon atom of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMMIUODXRECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83766-88-5 | |

| Record name | 2-tert-Butoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution Using tert-Butyl Alcohol

The tert-butoxy group is commonly introduced via nucleophilic substitution, where a leaving group (e.g., halogen, nitro) on the pyridine ring is replaced by tert-butoxide. Source highlights the use of tert-butyl alcohol with acid catalysts like sulfuric acid to facilitate this reaction. For example, 2-chloropyridine reacts with tert-butyl alcohol under acidic conditions to yield 2-(tert-butoxy)pyridine. The mechanism involves protonation of the hydroxyl group in tert-butyl alcohol, generating a tert-butoxonium ion that acts as the nucleophile.

Key parameters influencing yield include:

- Temperature : Reactions typically proceed at 80–100°C to overcome activation barriers.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) accelerates the reaction.

In industrial settings, continuous flow reactors optimize heat transfer and mixing, achieving yields >85% with reduced reaction times.

Ullmann-Type Coupling with Copper Catalysis

Ullmann coupling enables the formation of C–O bonds between aryl halides and alcohols. Source demonstrates this approach in synthesizing tert-butyl-substituted imidazopyridines using CuI as a catalyst. Applied to this compound, 2-iodopyridine reacts with tert-butyl alcohol in the presence of CuI (5–10 mol%) and a base (e.g., K₂CO₃) at 110°C. The mechanism proceeds via oxidative addition of the aryl halide to Cu(I), followed by alkoxide coordination and reductive elimination.

Advantages :

- Compatible with electron-deficient pyridines.

- Tolerates diverse functional groups.

Limitations :

- Requires stoichiometric bases, increasing waste.

- Elevated temperatures may degrade sensitive substrates.

Alkali Metal-Mediated Reactions

Source describes a method for synthesizing di-tert-butyl-2,2′-bipyridine using alkali metals (e.g., sodium) dispersed in solvents like tetrahydrofuran (THF). This approach can be adapted for this compound by reacting 2-hydroxypyridine with tert-butyl bromide in the presence of NaH. The alkali metal deprotonates the hydroxyl group, forming a pyridoxide ion that attacks tert-butyl bromide via an SN2 mechanism.

Optimization Insights :

- Dispersion Solvents : THF or diglyme enhances metal reactivity.

- Hydrogen Donors : Adding hydrogen donors (e.g., isopropanol) improves yields by stabilizing intermediates.

This method achieves >90% purity but requires stringent moisture exclusion.

Industrial-Scale Continuous Flow Synthesis

Source notes that continuous flow reactors enable scalable production of tert-butoxy pyridines. In a representative process:

- Reagent Mixing : 2-chloropyridine and tert-butyl alcohol are fed into a heated reactor.

- Acid Catalysis : Sulfuric acid is introduced to promote substitution.

- Separation : In-line liquid-liquid extraction isolates the product.

Benefits :

- Reduced reaction time (2–4 hours vs. 12–24 hours in batch).

- Consistent product quality (purity >95%).

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85% | 90–95% | 6–12 h | High |

| Ullmann Coupling | 60–75% | 85–90% | 24–48 h | Moderate |

| Alkali Metal-Mediated | 80–90% | 95–98% | 8–16 h | Low |

| Continuous Flow | 85–92% | 95–99% | 2–4 h | Very High |

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of this compound can lead to the formation of pyridine derivatives with different substituents.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl pyridine derivatives, while oxidation reactions produce pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Reagent in Chemical Reactions

2-(tert-Butoxy)pyridine is commonly used as a reagent in various chemical reactions. Its tert-butoxy group enhances its nucleophilicity, making it useful in nucleophilic substitution reactions. For instance, it can react with electrophiles such as alkyl halides to form more complex organic molecules.

Example Reaction Conditions

Applications in Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that derivatives of this compound exhibited dose-dependent cytotoxicity against FaDu hypopharyngeal tumor cells, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. Research indicates that it can enhance immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Case Study: PD-L1 Inhibition

A study involving mouse splenocytes showed that treatment with this compound derivatives significantly restored immune function against tumor cells, suggesting its potential as a PD-L1 inhibitor .

Applications in Material Science

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing functional materials such as polymers and coatings. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific functionalities.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines; potential as an anticancer agent. |

| Immunomodulatory Effects | Enhances immune responses; potential to inhibit PD-1/PD-L1 pathway in cancer therapy. |

Wirkmechanismus

The mechanism of action of 2-(tert-Butoxy)pyridine involves its interaction with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound. In catalytic reactions, it can coordinate with metal centers, facilitating the formation of active catalytic species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-tert-Butylpyridine: Similar in structure but with a tert-butyl group instead of tert-butoxy.

2-Methoxypyridine: Contains a methoxy group instead of tert-butoxy.

2-Ethoxypyridine: Contains an ethoxy group instead of tert-butoxy.

Uniqueness

2-(tert-Butoxy)pyridine is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile ligand in catalysis.

Biologische Aktivität

2-(tert-Butoxy)pyridine is a pyridine derivative characterized by the presence of a tert-butoxy group at the 2-position of the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its antioxidant properties, synthesis, and potential applications in drug development.

This compound has the molecular formula and is recognized for its unique structural features that influence its biological activity. The presence of the tert-butoxy group enhances its lipophilicity, which can affect its permeability and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 155.21 g/mol |

| Structure | Structure |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Recent studies have highlighted the antioxidant activity of compounds containing pyridine moieties. Research indicates that derivatives similar to this compound exhibit significant radical scavenging properties. For instance, modified pyridine compounds have demonstrated effectiveness in inhibiting lipid peroxidation and scavenging reactive oxygen species (ROS) in various biological systems .

Case Study: Antioxidant Mechanism

In a study evaluating the antioxidant properties of pyridine derivatives, it was found that these compounds could effectively reduce oxidative stress markers in rat liver homogenates. The mechanism was attributed to their ability to donate hydrogen atoms to free radicals, thereby stabilizing them .

Enzymatic Activity

Pyridine derivatives are also known to interact with various enzymes, influencing their activity. For example, certain studies have reported that pyridine-containing compounds can modulate enzyme activities such as lipoxygenase and xanthine oxidase, which are critical in inflammatory processes .

Potential Applications in Drug Development

The unique properties of this compound suggest its potential as a scaffold for developing new therapeutic agents. The structural modifications involving pyridine can enhance drug efficacy and selectivity. Research indicates that incorporating pyridine rings into drug candidates can improve their metabolic stability and cellular permeability .

Table 2: Biological Activities of Pyridine Derivatives

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant | Scavenging free radicals and inhibiting lipid peroxidation |

| Pyridoxal phosphate | Coenzyme activity | Acts as a coenzyme in transamination reactions |

| Isoniazid | Antitubercular | Inhibits mycobacterial catalase peroxidase |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(tert-Butoxy)pyridine, and how can purity be verified post-synthesis?

- Methodological Answer : The synthesis often involves nucleophilic substitution or alkoxylation under inert conditions. For example, tert-butoxide groups can be introduced via reaction with tert-butanol in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–25°C . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity verification requires a combination of techniques:

- HPLC : Retention time comparison with standards.

- NMR : Key signals include a singlet for tert-butyl protons (~1.3 ppm) and pyridine ring protons (~6.5–8.5 ppm) .

- Mass Spectrometry : Molecular ion peak matching the expected m/z.

Q. What spectroscopic methods are most effective for characterizing this compound, and what deviations suggest impurities?

- Methodological Answer :

- ¹H/¹³C NMR : Pyridine ring carbons resonate at ~120–150 ppm, while the tert-butoxy carbon appears at ~80–85 ppm. Broadened or unexpected peaks may indicate incomplete substitution or residual solvents .

- IR Spectroscopy : Absence of O–H stretches (3200–3600 cm⁻¹) confirms anhydrous conditions during synthesis.

- Elemental Analysis : Discrepancies >0.3% in C/H/N ratios suggest contamination .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; implement vapor traps for volatile intermediates.

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tert-butoxy group influence the electronic and steric properties of pyridine in cross-coupling reactions?

- Methodological Answer : The tert-butoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution at the para position. Steric hindrance from the tert-butyl group can suppress unwanted side reactions (e.g., dimerization) in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, toluene) yields biaryl derivatives with >75% efficiency . Contrast this with methoxy-substituted pyridines, which show lower regioselectivity .

Q. What strategies stabilize this compound against hydrolysis under acidic or basic conditions?

- Methodological Answer : Hydrolysis susceptibility is mitigated by:

- Protective Group Strategies : Use silyl ethers (e.g., TBS) to shield the tert-butoxy group during multi-step syntheses .

- Buffered Conditions : Maintain pH 6–8 in aqueous reactions to avoid cleavage.

- Low-Temperature Workups : Quench reactions at –78°C to minimize degradation . Stability assays (TLC or LC-MS monitoring) are critical to optimize these conditions .

Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes are feasible?

- Methodological Answer : The pyridine nitrogen and tert-butoxy oxygen can form bidentate complexes with transition metals. For example:

- Ru(II) Complexes : Synthesized under reflux in ethanol, these complexes exhibit luminescent properties useful in optoelectronics .

- Pd(II) Catalysts : Enhance catalytic activity in Heck reactions compared to unsubstituted pyridine ligands .

Structural confirmation requires X-ray crystallography or EXAFS to verify coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.